molecular formula C15H16FN5O4 B6960791 Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate

Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate

Cat. No.: B6960791
M. Wt: 349.32 g/mol
InChI Key: CZMSEUXZNIVKJI-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate is a synthetic organic compound notable for its applications across various fields, including chemistry, biology, medicine, and industry. It possesses a unique structure combining a triazole ring with a fluorophenyl group, lending it distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate typically involves a multi-step process. Starting with the preparation of 1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid, which is then coupled with aminoacetyl groups in the presence of activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is often carried out under inert conditions to prevent unwanted side reactions and to ensure high purity of the product.

Industrial Production Methods

Industrial production of this compound scales up the laboratory synthesis process, involving large-scale reactors and continuous flow processes. Optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial to maximize yield and maintain product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate undergoes various types of chemical reactions, including:

  • Oxidation: : Potential to form oxidized derivatives depending on the reagents and conditions.

  • Reduction: : Can be reduced to simpler forms by agents such as lithium aluminum hydride.

  • Substitution: : Reacts with nucleophiles leading to substitution of functional groups.

Common Reagents and Conditions

  • Oxidation: : Employs agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Utilizes lithium aluminum hydride or sodium borohydride.

  • Substitution: : Requires nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed

The major products vary depending on the type of reaction, ranging from oxidized carboxyl groups to reduced alcohols or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, given its unique functional groups and reactive sites.

Biology

In biological research, it can be used to probe enzyme functions or as a substrate for studying biochemical pathways involving triazoles and fluorophenyl derivatives.

Medicine

Potential medical applications include its use as a scaffold for drug design, particularly in targeting enzymes or receptors involved in diseases.

Industry

Industrial applications might include its incorporation into polymers or as an intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its mechanism of action typically involves binding to active sites or altering conformations of macromolecules, affecting biological pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-[[(5-phenyl-1,2,4-triazole-3-carbonyl)amino]acetyl]amino]acetate

  • Ethyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate

  • Methyl 2-[[2-[[1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate

Uniqueness

What sets Methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate apart from these similar compounds is its specific substitution pattern and the presence of a fluorophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness often translates to differential binding affinities, metabolic stability, and overall efficacy in scientific and industrial applications.

Conclusion

This compound is a remarkable compound with diverse applications and significant scientific interest. Its detailed study and comparison with similar compounds further highlight its potential in various fields, from fundamental research to practical applications in medicine and industry.

Properties

IUPAC Name

methyl 2-[[2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O4/c1-9-19-14(20-21(9)11-5-3-10(16)4-6-11)15(24)18-7-12(22)17-8-13(23)25-2/h3-6H,7-8H2,1-2H3,(H,17,22)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSEUXZNIVKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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